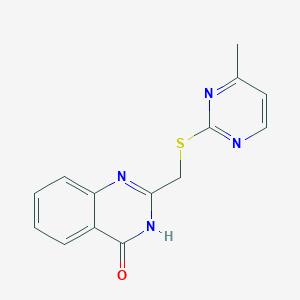
2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one, also known as PMX-610, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Pharmacological Potentials
The chemical compound 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one is integral to the synthesis of heterocyclic derivatives with various biological activities. Research indicates that derivatives of quinazolin-4(3H)-one play a critical role in the development of compounds with significant anti-inflammatory, antimicrobial, and cytotoxic activities. For instance, novel 4(3H)-quinazolinonyl aminopyrimidine derivatives synthesized from 2-acyl-4(3H)-quinazolinone demonstrated efficient biofilm inhibition against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, showcasing their potential as leads in anti-biofilm therapy (Rasapalli et al., 2020).
Chemokine Receptor Antagonism
Another fascinating application involves the dual CCR2/CCR5 antagonist (S)-1-[(1S,2R,4R)-4-isopropyl(methyl)amino)-2-propylcyclohexyl]-3-(6-(trifluoromethyl)quinazolin-4-ylamino)pyrrolidin-2-one. This compound demonstrates potent, well-absorbed drug properties with a promising duration of action, suggesting its utility in clinical developments for treatments targeting chemokine receptors (Norman, 2011).
Antimycobacterial Activity
The 2-thio-substituted quinazolinone derivative has shown potent antitubercular activity, with structure-activity relationship (SAR) studies highlighting the critical role of meta-nitro substituents for this activity. The discovery of such compounds offers a new avenue for tuberculosis treatment, demonstrating the significance of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one derivatives in developing novel antimycobacterial agents (Jian et al., 2020).
Antioxidant and Cytotoxic Activities
Derivatives of quinazolin-4(3H)-one have also been developed with significant human therapeutic properties, particularly in the realm of antioxidant and cytotoxic activities. Polyphenolic derivatives of quinazolin-4(3H)-one, for example, have shown high antioxidant activity and cytotoxicity against cancerous cell types while being compatible with normal cells. This highlights the compound's versatility in pharmacological research and its potential in developing treatments with lesser side effects (Pele et al., 2022).
Anti-Tubercular and Antimicrobial Agents
The hybrid compounds combining quinazolin-4-ones and 1,3-thiazole exhibit potent antibacterial action, particularly against Mycobacterium tuberculosis. Such compounds, synthesized through a methodical structure-activity relationship (SAR) approach, demonstrate the potential of 2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one derivatives in addressing drug-resistant bacterial infections and offer a promising lead for new antibacterial and anti-tubercular therapies (Nagaladinne et al., 2020).
properties
IUPAC Name |
2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-9-6-7-15-14(16-9)20-8-12-17-11-5-3-2-4-10(11)13(19)18-12/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFQBJNVCPWSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-methylpyrimidin-2-yl)thio)methyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

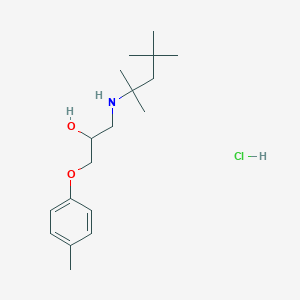
![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)
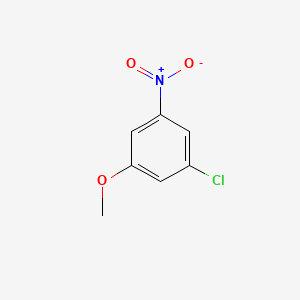
![2-Chloro-1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2937182.png)

![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)
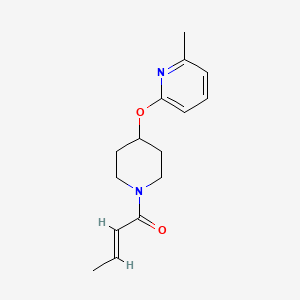
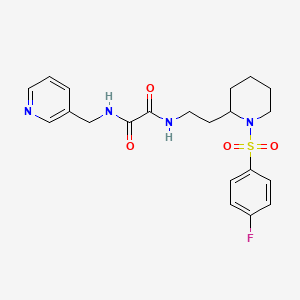

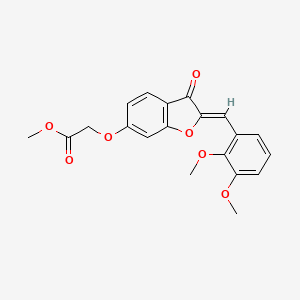
![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2937194.png)
![1,3,9-Trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2937196.png)
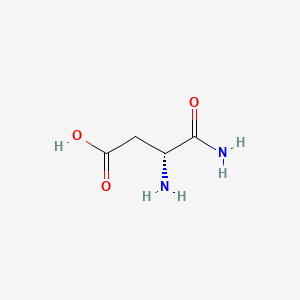
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2937199.png)